molecular formula C7H10Cl2N4 B1445597 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride CAS No. 1352305-24-8

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride

Cat. No.: B1445597
CAS No.: 1352305-24-8
M. Wt: 221.08 g/mol
InChI Key: ACYDOHXDDJADPT-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride: is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methanamine group attached to the 6th position of the pyridine ring The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.

Comparison with Similar Compounds

Uniqueness:

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride is a member of the triazolo-pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H8N4·2HCl
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 943894-99-3
  • IUPAC Name : [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine

Anticancer Properties

Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance:

  • A study demonstrated that compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold showed potent inhibition against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 to 2.85 µM .
  • Another investigation highlighted that certain derivatives acted as inhibitors of thymidine phosphorylase, which is implicated in tumor angiogenesis and metastasis. These compounds displayed a mixed-type inhibition mechanism and significantly reduced the expression of angiogenesis markers like VEGF and MMP-9 in MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The biological profile of [1,2,4]triazolo[1,5-a]pyridine derivatives also includes antimicrobial properties:

  • In vitro studies revealed that these compounds exhibited activity against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance), although their efficacy varied by strain. Notably, some derivatives showed moderate potency against Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

The mechanisms underlying the biological activities of [1,2,4]triazolo[1,5-a]pyridine derivatives are diverse:

  • The anticancer effects are often attributed to the inhibition of kinases involved in cell proliferation and survival pathways. For example, certain compounds have been identified as selective inhibitors of TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis .
  • The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Structure-Activity Relationship (SAR)

A structure-activity relationship study involving various substitutions on the triazolo-pyridine core has elucidated key insights into enhancing biological activity:

  • Modifications at specific positions on the triazole or pyridine rings can significantly influence potency and selectivity. For instance, substituents that enhance lipophilicity or increase hydrogen bonding potential often correlate with improved bioactivity against targeted enzymes or receptors .

Case Studies

CompoundTargetActivityIC50 Value
22ic-Met KinaseAnti-tumor48 nM
5qThymidine PhosphorylaseInhibitionIC50 = 42.63 µM
OTB-021ESKAPE PathogensAntimicrobialVariable

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-1-2-7-9-5-10-11(7)4-6;;/h1-2,4-5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYDOHXDDJADPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride

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